2-(2-phenylmethanesulfonylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound is a synthetic small molecule designed as a tandem mitofusin agonist, targeting mitochondrial fusion proteins Mfn1 and Mfn2. It has demonstrated efficacy in restoring mitochondrial DNA (mtDNA) content in pancreatic β-cells and improving glucose-stimulated insulin secretion (GSIS) in diabetic models (e.g., db/db mice) . Its structure comprises a cyclopenta[b]thiophene-3-carboxamide core substituted at the 2-position with a phenylmethanesulfonylacetamido group. This sulfonylacetamido moiety is critical for mimicking an open conformation of Mfn2, facilitating mitochondrial fusion and mtDNA replication .
Properties
IUPAC Name |
2-[(2-benzylsulfonylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c18-16(21)15-12-7-4-8-13(12)24-17(15)19-14(20)10-25(22,23)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRMHPSEWPMCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares the target compound with structurally related cyclopenta[b]thiophene-3-carboxamide derivatives:
Key Research Findings and Mechanistic Insights
- Mitofusin Agonist Activity: The target compound uniquely restores mtDNA content in Mfn2-deficient β-cells and rescues impaired GSIS in db/db mice, likely due to its sulfonylacetamido group stabilizing Mfn2's active conformation .
- Substituent Impact on Bioactivity: Sulfonyl vs. Carbonyl Groups: The sulfonyl group enhances hydrogen bonding with mitofusins, critical for mitochondrial fusion. Carbonyl-based analogs (e.g., ) may lack this interaction. Bulkier Substituents: Compounds with cyclohexyl-sulfamoyl groups (e.g., ) have higher molecular weights (~508 g/mol), which may compromise cellular permeability compared to the target compound (~445 g/mol).
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The target compound’s logP (estimated ~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogs with polar groups (e.g., tetrahydrofuran in ) may exhibit improved solubility but reduced CNS penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
